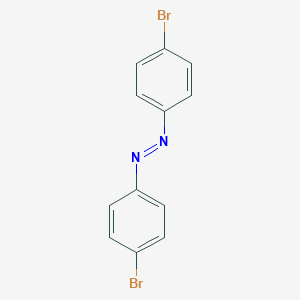

4,4'-Dibromoazobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(4-bromophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPLLZWVPBTAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314439 | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-98-5 | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azobenzene, 4,4'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4′-Dibromoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1601-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

Common Synthetic Methodologies

A prevalent method for synthesizing this compound is the oxidation of 4-bromoaniline (B143363). bilpubgroup.combilpubgroup.comsemanticscholar.org One specific approach involves the use of potassium permanganate (B83412) (KMnO4) supported on ferrous sulfate (B86663) (Fe(II)SO4) as the oxidizing agent in a dichloromethane (B109758) solvent, followed by reflux. bilpubgroup.combilpubgroup.com Another established method utilizes active manganese dioxide (MnO2) in dry benzene (B151609). semanticscholar.orgresearchgate.net Additionally, diazotization of 4-bromoaniline followed by coupling is a classic route to azobenzene (B91143) compounds. chemicalbook.com

Spectroscopic and Physicochemical Properties

The characterization of this compound confirms its structure and photochromic behavior.

NMR and Mass Spectrometry Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound typically shows two doublets in the aromatic region, corresponding to the protons on the phenyl rings. bilpubgroup.comrsc.org For example, in CDCl₃, signals appear around δ 7.80 and 7.66 ppm. researchgate.net The integration of these signals confirms the symmetric nature of the molecule. bilpubgroup.com Mass spectrometry provides the molecular weight of the compound, which is approximately 340.013 g/mol . nist.govnist.govchembk.com

Photophysical Characteristics

The photophysical properties of this compound are central to its function. The trans isomer exhibits a strong absorption peak (π-π* transition) in the UV region, typically around 343 nm. bilpubgroup.combilpubgroup.com Upon irradiation with UV light (e.g., 365 nm), this peak decreases while a new, weaker peak corresponding to the cis isomer's n-π* transition appears at a longer wavelength, around 435-442 nm. bilpubgroup.combilpubgroup.comresearchgate.net This reversible change in the absorption spectrum is the hallmark of its photoisomerization.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Br₂N₂ |

| Molecular Weight | 340.013 g/mol nist.govnist.govchembk.com |

| Melting Point | 204 °C chembk.comlabnovo.com |

| CAS Number | 1601-98-5 nist.govnist.gov |

Advanced Spectroscopic and Structural Elucidation of 4,4 Dibromoazobenzene

Electronic Absorption Spectroscopy for Photoisomerization Analysis

Electronic absorption spectroscopy is a important tool for analyzing the photoisomerization of 4,4'-dibromoazobenzene, the process by which the molecule changes its shape upon exposure to light.

UV-Visible Absorption Changes upon Irradiation (e.g., 365 nm UV light)

When a solution of this compound is irradiated with UV light at a wavelength of 365 nm, significant changes in its UV-Visible absorption spectrum are observed. bilpubgroup.combilpubgroup.com The absorption peak corresponding to the trans isomer, typically found at approximately 343 nm, decreases in intensity. bilpubgroup.combilpubgroup.com Simultaneously, a new absorption peak emerges at around 435 nm, which is characteristic of the cis isomer. bilpubgroup.combilpubgroup.com This transformation from the more stable trans form to the cis form is a hallmark of azobenzene (B91143) derivatives. researchgate.net The process can be monitored over time, showing a gradual decrease of the trans peak and a corresponding increase of the cis peak until a photostationary state is reached. bilpubgroup.combilpubgroup.comrsc.org

In dichloromethane (B109758), the absorption maxima for the trans and cis isomers of this compound are observed at 339 nm and 442 nm, respectively. researchgate.netresearchgate.net The photoisomerization process is reversible; the cis isomer can convert back to the trans isomer either thermally in the dark or by irradiation with visible light. nih.gov

Analysis of π-π* and n-π* Transitions

The electronic absorption spectrum of this compound is characterized by two main absorption bands, which are assigned to different electronic transitions within the molecule. researchgate.netmdpi.comnih.gov The intense absorption band observed in the UV region (around 320-350 nm) is attributed to a π-π* transition. bilpubgroup.comresearchgate.netmdpi.com This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. nih.gov

A second, weaker and broader absorption band appears in the visible region (around 440-450 nm) and is assigned to an n-π* transition. researchgate.netmdpi.comnih.gov This transition involves the excitation of a non-bonding electron (from the lone pair of the nitrogen atoms) to an antibonding π* orbital. nih.gov Because n electrons are generally at a higher energy level than π electrons, the n-π* transition requires less energy and thus occurs at a longer wavelength (red-shifted) compared to the π-π* transition. mdpi.com Upon photoisomerization from the trans to the cis isomer, the intensity of the π-π* band decreases, while the intensity of the n-π* band typically increases. nih.govmdpi.com

Wavelength Shifts and Substituent Effects

The positions of the absorption bands in azobenzene derivatives are influenced by the presence of substituents on the aromatic rings. The introduction of bromine atoms at the 4 and 4' positions of the azobenzene core in this compound causes shifts in the absorption maxima compared to unsubstituted azobenzene. Generally, the substitution of hydrogen with an electronegative group like bromine at the para position results in a red shift (a shift to longer wavelengths) of the π-π* transition of the trans isomer. researchgate.net Conversely, a blue shift (a shift to shorter wavelengths) has been noted for the n-π* transition of the cis isomer when compared to pristine azobenzene. researchgate.net

Theoretical studies have shown that substituents can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption properties. researchgate.net For instance, electron-donating groups tend to cause a red shift in the π-π* band, while the effect on the n-π* band can be more complex. rsc.org The specific electronic effects of the bromine substituents in this compound play a crucial role in determining its characteristic absorption spectrum and photochromic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of organic molecules, including this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of its structure. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), two distinct signals are typically observed for the aromatic protons. bilpubgroup.combilpubgroup.com

A doublet appearing at approximately δ 7.80 ppm is assigned to the four protons (H2) that are ortho to the azo group. bilpubgroup.combilpubgroup.com Another doublet at around δ 7.66 ppm corresponds to the four protons (H1) that are meta to the azo group. bilpubgroup.combilpubgroup.com The integration of these signals, showing a 1:1 ratio, is consistent with the symmetric structure of this compound. bilpubgroup.combilpubgroup.com The observed chemical shifts and coupling patterns are in agreement with the proposed molecular structure. csic.es

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.com When exposed to infrared light, molecules absorb energy at specific frequencies that correspond to their vibrational modes (stretching, bending, etc.). youtube.com This results in a unique spectral "fingerprint" that allows for the identification of the compound's chemical structure. rtilab.com

For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its molecular structure. The presence of the aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,4-disubstituted or para-substitution) gives rise to characteristic C-H out-of-plane bending vibrations, which are expected in the 810 ± 20 cm⁻¹ range. libretexts.org

The central azo group (–N=N–) has a stretching vibration that is often weak or inactive in the infrared spectrum of symmetric trans-azobenzenes due to the lack of a significant change in the dipole moment. However, it can sometimes be observed in the 1450-1400 cm⁻¹ region. The most definitive peak for the bromine substituents is the C-Br stretching vibration, which is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹. libretexts.org

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1425 | N=N Stretch | Azo Group |

| ~810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Ring |

| 600 - 500 | C-Br Stretch | Aryl Halide |

| Note: The exact positions of peaks can vary based on the physical state of the sample and intermolecular interactions. |

Raman Spectroscopy for Molecular Structure and Polymorphism

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR analysis. nii.ac.jp While FTIR relies on absorption, Raman spectroscopy detects the inelastic scattering of monochromatic light (from a laser), which results in frequency shifts corresponding to the molecule's vibrational modes. nii.ac.jp A key advantage of Raman is its sensitivity to non-polar bonds, making it particularly useful for observing the symmetric N=N stretch in azobenzene derivatives, which is often weak in FTIR spectra. This peak is expected in the 1365-1450 cm⁻¹ range for aromatic azo compounds. uci.edu

Crucially, Raman spectroscopy is highly effective for studying polymorphism—the ability of a compound to exist in more than one crystal structure. spectroscopyonline.commetrohm.com Different polymorphs of the same compound can exhibit distinct Raman spectra due to variations in molecular conformation and intermolecular interactions within the crystal lattice. americanpharmaceuticalreview.com These differences are often apparent in the low-frequency (phonon) region (below 200 cm⁻¹), which relates to lattice vibrations, as well as in shifts or splitting of peaks in the higher-frequency "fingerprint" region. spectroscopyonline.comamericanpharmaceuticalreview.com Given that this compound is known to exist in at least two polymorphic forms, Raman spectroscopy serves as an essential tool for their differentiation and characterization. spectroscopyonline.com

Nanoscale Infrared (IR) Spectroscopy

Nanoscale Infrared (IR) Spectroscopy, often realized as Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) or Photothermal Induced Resonance (PTIR), is an advanced technique that overcomes the diffraction limit of conventional IR spectroscopy to provide chemical information with spatial resolution at the nanometer scale (<10 nm). eag.comshimadzu.com The technique combines the high spatial resolution of an atomic force microscope (AFM) with the chemical specificity of IR spectroscopy. eag.com An AFM tip is used to detect the local thermal expansion of a sample induced by the absorption of tunable IR laser light, allowing for the generation of IR spectra from nanoscale regions. shimadzu.com

For a material like this compound, nanoscale IR spectroscopy would enable the investigation of chemical heterogeneity on surfaces and in thin films with unprecedented detail. For example, it could be used to:

Map the spatial distribution of different polymorphs within a crystalline sample.

Investigate the boundaries between different crystal grains.

Observe the localized process of photo-isomerization (trans-to-cis) on a surface by probing the distinct vibrational signatures of each isomer at the nanoscale.

This capability to correlate nanoscale topography with local chemical composition makes it an invaluable tool for understanding the material's properties at a fundamental level. eag.com

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and its packing within the crystal lattice can be constructed.

Determination of Three-Dimensional Molecular Structure

SCXRD analysis performed on a polymorphic form of trans-4,4'-Dibromoazobenzene confirms its molecular structure with high precision. The molecule is observed to be centrosymmetric and essentially planar, a common feature for para-substituted azobenzenes. This planarity contrasts with unsubstituted azobenzene, which exhibits a twist around the C–N bonds. The central C–N=N–C core and the two bromophenyl rings lie nearly in the same plane.

The crystallographic data provides exact bond lengths and angles, confirming the trans configuration around the central N=N double bond.

Table 2: Selected Crystallographic Data for a Polymorph of trans-4,4'-Dibromoazobenzene

| Parameter | Value |

| Chemical Formula | C₁₂H₈Br₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.105 |

| b (Å) | 4.757 |

| c (Å) | 11.677 |

| β (°) | 92.09 |

| Molecules per unit cell (Z) | 2 |

| (Data sourced from a study at 150 K) spectroscopyonline.com |

Elucidation of Molecular Packing and Intermolecular Interactions in Crystalline States

Beyond individual molecular geometry, SCXRD reveals how molecules are arranged in the crystal, which is governed by intermolecular interactions. In the solid state of trans-4,4'-Dibromoazobenzene, the planar molecules are organized into stacks that run parallel to the y-axis of the unit cell. spectroscopyonline.com

Microscopic Techniques

Advanced microscopic techniques, such as Scanning Tunneling Microscopy (STM), provide real-space images of surfaces with atomic or molecular resolution. These methods are ideal for studying how molecules like this compound behave and self-assemble on surfaces.

An STM study of this compound deposited on a gold (Au(111)) surface revealed that the molecules, in their stable trans-isomer form, self-assemble into highly ordered structures. americanpharmaceuticalreview.com Two distinct packing arrangements, or phases, were observed: a more densely packed structure and a honeycomb-type structure with a lower packing fraction. The formation of these large, well-ordered domains is driven by a balance of molecule-substrate and intermolecular interactions. americanpharmaceuticalreview.com

Furthermore, the study demonstrated the ability to induce photo-isomerization at the single-molecule level. Upon exposure to UV light (365 nm), individual trans-4,4'-Dibromoazobenzene molecules within the ordered assemblies converted to the cis-isomer. This was directly observed in STM images as the appearance of bright protrusions, corresponding to the conformational change of the molecules. americanpharmaceuticalreview.com This work highlights how microscopic techniques can directly visualize the structural and photochemical properties of this compound at the molecular scale.

Scanning Tunneling Microscopy (STM) for Surface Adsorption and Molecular Arrangement

The adsorption and self-assembly of this compound (Br-AB) on a gold (Au(111)) surface have been investigated using Scanning Tunneling Microscopy (STM), revealing insights into its molecular arrangement at the single-molecule level. mdpi.com When adsorbed on the Au(111) surface, the thermodynamically stable trans-isomer of Br-AB molecules self-assembles into two distinct, well-ordered structures. mdpi.com

The first, denoted as type 1, exhibits a closely packed arrangement. The second, type 2, forms a honeycomb-type structure with a lower packing fraction compared to the type 1 phase. mdpi.com The lattice vectors for the type 2 structure were determined to be 1.22 ± 0.1 nm and 1.17 ± 0.1 nm, with a dihedral angle of 45 ± 1°. mdpi.com These dimensions are slightly larger than those of the type 1 phase. mdpi.com The dimensions of a single Br-AB molecule within the type 2 phase were measured to be 1.8 nm in width and 0.9 nm in height. mdpi.com

The driving forces behind the adsorption of molecules like Br-AB onto surfaces can include hydrophobic and π–π interactions. icmab.es The structure of the underlying substrate, such as the ordered arrangement of atoms on a Pt(111) surface, can influence the ordering of adsorbed molecular layers. uni-ulm.de

Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, the adsorbed Br-AB molecules undergo a configurational change from the trans- to the cis-isomer. mdpi.com This photoisomerization is observed as the appearance of bright protrusions in the STM images, indicating a change in the molecular conformation and leading to an aggregated form of the molecules on the surface. mdpi.com

Table 1: STM Measurement Data for this compound on Au(111)

| Parameter | Value |

|---|---|

| Type 2 Structure Lattice Vector 1 | 1.22 ± 0.1 nm |

| Type 2 Structure Lattice Vector 2 | 1.17 ± 0.1 nm |

| Type 2 Structure Dihedral Angle | 45 ± 1° |

| Single Molecule Width (Type 2) | 1.8 nm |

| Single Molecule Height (Type 2) | 0.9 nm |

Data sourced from STM topographic imaging of this compound on an Au(111) surface. mdpi.com

Electrochemical and Spectroelectrochemical Characterization

Electrochemical and spectroelectrochemical techniques are powerful tools for characterizing the redox properties of molecules. als-japan.commdpi.com These methods allow for the simultaneous measurement of electrochemical and spectroscopic data, providing detailed information about the electronic states and reaction mechanisms of molecules at an electrode surface. als-japan.com

The electrochemical behavior of azobenzene derivatives is of significant interest for their potential application in molecular switching devices. researchgate.net The ability of these molecules to undergo reversible redox processes is a key characteristic for such applications. rug.nl Cyclic voltammetry (CV) is a primary technique used to investigate the redox reversibility of a chemical species. als-japan.com

In a typical CV experiment, the potential is scanned linearly to a set point and then reversed. For a reversible redox process, the ratio of the reverse peak current to the forward peak current is close to unity. asdlib.org The separation between the peak potentials for the forward and reverse scans (ΔEp) is theoretically 58/n mV, where 'n' is the number of electrons transferred. als-japan.comasdlib.org Deviations from this ideal behavior can indicate electrochemical irreversibility or complicating chemical reactions. asdlib.org

The redox and pH-induced switching of molecular systems can be explored to create bistable systems. rug.nl For some molecules, redox cycling can induce ring-opening and -closing reactions, analogous to photochemical pathways. rug.nl This electrochemical control offers an alternative to photo-stimulation, which is particularly relevant for molecular devices where optical access may be limited. rug.nl The use of an internal standard, such as ferrocene, is often employed in non-aqueous electrochemical experiments to provide a stable reference potential for comparing results across different studies. pineresearch.com

The electrochemical properties of this compound, while not extensively detailed in the provided search results, would be characterized by its redox potentials and the reversibility of its electron transfer processes, which are fundamental to its potential use in electrochemical switching applications.

Photochemical Properties and Isomerization Dynamics

Trans-Cis Photoisomerization Mechanisms

The isomerization process of 4,4'-Dibromoazobenzene involves distinct pathways for the light-induced forward reaction and the thermal or light-induced reverse reaction.

The conversion from the stable trans isomer to the cis isomer is initiated by the absorption of light. researchgate.net Upon irradiation with ultraviolet (UV) light, typically around 365 nm, the trans-4,4'-Dibromoazobenzene molecule undergoes photoisomerization to the cis form. researchgate.netbilpubgroup.com This process is characterized by significant changes in the compound's absorption spectrum. The strong absorption peak of the trans isomer, corresponding to the π-π* electron transition, is observed at approximately 339-343 nm. researchgate.netbilpubgroup.com As the isomerization proceeds under UV light, the intensity of this peak decreases. Concurrently, a new, less intense absorption band appears and grows at around 435-442 nm, which is attributed to the n-π* electron transition of the cis isomer. researchgate.netbilpubgroup.com

Two primary mechanisms are generally proposed for the photoisomerization of azobenzene (B91143) derivatives:

Rotation: This pathway involves the rotation around the N=N bond in the excited state, which requires the breaking of the π-bond.

Inversion: This mechanism suggests a semi-linear transition state where one of the nitrogen atoms undergoes rehybridization from sp² to sp.

The dominant pathway can be influenced by factors such as the specific electronic excited state (nπ* vs. ππ*) and the surrounding environment. For this compound, the bromine substituents, being electron-withdrawing, can influence the electronic properties of the molecule and thus the dynamics of these isomerization pathways. nih.gov

Table 1: Spectroscopic Properties of this compound Isomers

| Isomer | Transition Type | Absorption Maximum (λmax) |

|---|---|---|

| trans-(E) | π-π | ~339-343 nm |

| cis-(Z) | n-π | ~435-442 nm |

The cis isomer of this compound is energetically less stable than the trans isomer and can revert to the more stable form in the absence of light. This process, known as thermal back-isomerization or relaxation, occurs spontaneously in the dark. nih.gov The rate of this thermal conversion is a critical parameter for applications involving molecular switches, as it defines the lifetime of the cis state.

The mechanism of thermal back-isomerization is also debated between a rotational and an inversional pathway. The energy barrier for this process is influenced by the electronic nature of substituents on the phenyl rings. For azobenzenes with electron-withdrawing groups like bromine, the inversion pathway is often considered favorable, though the rotational mechanism can be promoted in polar solvents that stabilize a polar transition state. longdom.org

Kinetic Studies of Isomerization Processes

Kinetic analysis provides quantitative insights into the rates and efficiencies of the photoisomerization and thermal relaxation processes.

Kinetic studies on the photoisomerization of this compound in an ethyl acetate (B1210297) solution have been conducted by monitoring the change in absorbance over time under UV irradiation. Analysis of the data revealed that the rate constant (k) was variable when substituted into the formula for a first-order reaction. bilpubgroup.com This result indicates that the photoisomerization of this compound does not follow simple first-order kinetics. researchgate.netbilpubgroup.com This deviation suggests a more complex reaction mechanism may be involved. In contrast, the thermal cis-to-trans back-isomerization of many other substituted azobenzenes is often found to follow first-order decay. nih.gov

Substituents and the local environment can significantly alter this efficiency. For example, when azobenzene is incorporated into a DNA strand, its quantum yield can decrease dramatically. nih.gov The presence of halogen substituents like bromine on the phenyl rings can influence the electronic structure and excited-state dynamics, thereby affecting the quantum yield.

Table 2: Selected Photoisomerization Quantum Yields (Φt→c) for Azobenzene Derivatives

| Compound | Solvent | Quantum Yield (Φt→c) |

|---|---|---|

| Azobenzene | n-Hexane | 0.11 |

| Azobenzene (in ssDNA) | Aqueous Buffer | 0.036 ± 0.002 |

| Azobenzene (in dsDNA) | Aqueous Buffer | 0.0056 ± 0.0008 |

Influence of Environmental Factors on Photoisomerization

The isomerization dynamics of azobenzene derivatives, including this compound, are highly sensitive to the surrounding environment. Key factors include the solvent, temperature, and physical confinement.

Solvent Polarity: The polarity of the solvent can have a pronounced effect on the kinetics of thermal back-isomerization. semanticscholar.org For azobenzenes with polar substituents, polar solvents can stabilize the more polar, rotational transition state, thereby accelerating the rate of thermal cis-to-trans relaxation. longdom.org This effect is particularly strong in "push-pull" type azobenzenes, where an electron-donating group is paired with an electron-withdrawing group.

Temperature: Temperature generally has a strong influence on the rate of thermal isomerization. nih.gov Increasing the temperature provides more thermal energy to overcome the activation barrier for the cis-to-trans conversion, leading to a faster relaxation rate and a shorter lifetime for the cis isomer. nih.gov Conversely, cooling a solution can significantly slow down or halt the thermal back-reaction, effectively "trapping" the cis isomer. The quantum yields of photoreactions can also be attenuated on cooling. rsc.org

Physical Confinement: The local environment's viscosity and free volume can impact the isomerization process. When azobenzene chromophores are incorporated into solid-state materials like polymer films or confined within molecular cages, their isomerization can be significantly hindered. nih.govnih.gov The restricted space can inhibit the large-scale molecular motion required for the trans-cis transformation, leading to slower reaction rates compared to those in dilute solutions. nih.gov

Photomechanical Switching Phenomena

The significant change in molecular geometry during isomerization—from an elongated, planar trans state to a shorter, bent cis state—is the basis for the photomechanical effect. tuni.fi This molecular-level motion can be harnessed to generate mechanical work on a larger scale, making these compounds components of photo-actuated materials. tuni.fi

The photomechanical switching of this compound has been directly observed at the single-molecule level using scanning tunneling microscopy (STM). researchgate.net When adsorbed on a Au(111) surface, individual molecules can be visualized and their structural state identified. researchgate.netresearchgate.net In these studies, the trans and cis isomers present distinct topographic signatures. For related azobenzene molecules, the trans conformation is typically imaged as a taller protrusion compared to the cis conformation. nih.gov This difference in apparent height allows for the direct visualization of the switching event. For this compound on Au(111), the trans isomer appears as a two-lobe structure with a width of approximately 1.5 nm and an apparent height of 0.8 nm. researchgate.net The photo-induced switching is observed as the appearance of bright protrusions at random sites within the ordered molecular assemblies. researchgate.net

| Isomer State | STM Appearance | Apparent Height (Å) | Source |

|---|---|---|---|

| trans | High Protrusion ("On" State) | ~8 Å (for Br-AB); 2.1 ± 0.3 Å (for other azo derivatives) | researchgate.netnih.gov |

| cis | Low Protrusion ("Off" State) | 0.7 ± 0.2 Å (for other azo derivatives) | nih.gov |

The configurational change of this compound from its trans to its cis form is reliably initiated by exposure to UV light, typically at a wavelength of around 365 nm. researchgate.netbilpubgroup.com This process is fully reversible. The molecule can be switched back to its original trans state by irradiating it with visible light or by heating it. bilpubgroup.com This cyclical, reversible switching has been confirmed in single-molecule studies, where individual molecules were toggled between their isomeric states by alternating UV and visible light exposure. arxiv.orgnih.gov The ability to reversibly control the molecular geometry with external light stimuli is the fundamental principle that enables its function as a photoswitch. researchgate.netarxiv.org

Fatigue Resistance and Reversibility in Photochromic Cycles

The utility of a photochromic compound in practical applications is heavily dependent on its ability to undergo numerous reversible isomerization cycles without significant degradation. This characteristic, often referred to as fatigue resistance, is a critical parameter for photoswitchable molecules. Azobenzene derivatives are generally noted for their robust fatigue resistance, a quality that makes them attractive for various applications. rsc.org

The photoisomerization of this compound between its trans and cis isomers is a fully reversible process. The thermodynamically more stable trans isomer can be converted to the cis isomer upon irradiation with ultraviolet (UV) light. Conversely, the cis isomer can revert to the trans form either through thermal relaxation in the dark or by irradiation with visible light. nih.govrsc.org This cyclical process allows for the controlled switching of the molecule's properties.

While the general class of azobenzenes is known for good photostability, detailed quantitative studies on the fatigue resistance of this compound specifically are not extensively documented in the available literature. Such studies would typically involve subjecting the compound to a large number of switching cycles and measuring the extent of photodegradation, often quantified by a photodegradation quantum yield.

In a broader context, the stability and reversibility of azobenzene photoswitches can be influenced by various factors, including the nature and position of substituents on the aromatic rings. rsc.orgrsc.org For instance, certain ortho-substituted azobenzenes have been shown to undergo several switching cycles without any sign of fatigue. rsc.org The halogen substituents in this compound are expected to influence its electronic properties and, consequently, its photostability. However, specific data quantifying the number of cycles this compound can endure before a significant loss in photochromic performance is not available in the reviewed research.

The reversible nature of the photochromic cycles of this compound is well-established, forming the basis of its function as a molecular switch. The table below summarizes the typical conditions for its reversible isomerization.

| Process | Stimulus | Initial Isomer | Final Isomer | Typical Wavelength |

|---|---|---|---|---|

| Forward Isomerization | UV Light | trans-4,4'-Dibromoazobenzene | cis-4,4'-Dibromoazobenzene | ~365 nm |

| Reverse Isomerization | Visible Light / Heat | cis-4,4'-Dibromoazobenzene | trans-4,4'-Dibromoazobenzene | >400 nm |

Further research would be necessary to quantify the fatigue resistance of this compound and to understand the specific photodegradation pathways that may limit its long-term performance in photochromic applications.

Reactivity and Chemical Functionalization of 4,4 Dibromoazobenzene

Substitution Reactions at Bromine Centers

The carbon-bromine bonds on the aromatic rings are key sites for functionalization, allowing for the introduction of new substituents through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov For this pathway to be effective, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In 4,4'-Dibromoazobenzene, the azo group (–N=N–) acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution at the ortho and para positions. thieme-connect.com Consequently, the bromine atoms at the para positions are susceptible to displacement by strong nucleophiles. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of the negatively charged Meisenheimer intermediate. youtube.com The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the electron-withdrawing azo group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

While theoretically possible, the azo group provides moderate activation compared to groups like nitro (–NO₂). Therefore, SNAr reactions on this compound typically require forcing conditions, such as high temperatures or the use of highly reactive nucleophiles. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of aryl halides like this compound. thieme-connect.comnih.gov These reactions allow for the precise introduction of a wide variety of functional groups at the bromine centers. The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Several types of cross-coupling reactions have been successfully applied to this compound to create more complex molecular structures, including polymers and molecular switches.

Stille Coupling: This reaction couples the aryl halide with an organotin compound. This compound has been reacted with tributylvinyltin to produce 4,4'-divinylazobenzene in a 70% yield. thieme-connect.com

Heck Coupling: The Heck reaction is used to form a substituted alkene by reacting the aryl halide with an alkene in the presence of a base. This method has been employed to incorporate 4,4'-dihaloazobenzenes into the main chain of poly(phenylenevinylene)-based conjugated polymers. thieme-connect.com

Suzuki-Miyaura Coupling: In this reaction, the aryl halide is coupled with an organoboron species. While specific examples directly using this compound are less common in foundational literature, the Suzuki reaction is a standard method for the arylation of dihaloazobenzenes to synthesize conjugated polymers. thieme-connect.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine. It is a key method for introducing amino functionalities to the azobenzene (B91143) scaffold. thieme-connect.com

These reactions are instrumental in late-stage functionalization, allowing for the synthesis of tailored azobenzene derivatives with specific electronic and photophysical properties. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | 4,4'-disubstituted azobenzene |

| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | 4,4'-divinylazobenzene derivative |

| Suzuki Coupling | Boronic Acid (e.g., R-B(OH)₂) | Pd(OAc)₂, Ligand (e.g., XPhos), Base | 4,4'-diarylazobenzene |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd Catalyst, Ligand | 4,4'-diaminoazobenzene derivative |

Modifications of the Azo Linkage

The central azo group is a defining feature of azobenzenes and is itself reactive, capable of undergoing both reduction and oxidation reactions.

The azo bond (–N=N–) can be readily reduced. Depending on the strength of the reducing agent and the reaction conditions, the reduction can yield either the corresponding hydrazobenzene (B1673438) (–NH–NH–) or be cleaved completely to form two primary amine molecules. nih.gov

Reduction to Hydrazobenzene: Mild reducing agents can selectively reduce the azo double bond. For instance, treatment of azobenzenes with sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous solution is an effective method for their conversion to hydrazobenzenes. organic-chemistry.org Other methods include catalytic transfer hydrogenation using systems like iron powder with calcium chloride (Fe/CaCl₂) or electrochemical reduction. organic-chemistry.org The product from this compound would be 1,2-bis(4-bromophenyl)hydrazine.

Reductive Cleavage to Amines: Stronger reducing conditions lead to the complete cleavage of the nitrogen-nitrogen bond, breaking the molecule into two equivalents of the corresponding aniline (B41778). nih.govorganic-chemistry.org This is a characteristic reaction of azo compounds and is often used for their detection. For this compound, this cleavage results in the formation of 4-bromoaniline (B143363).

| Reagent/Method | Product | Bond Transformation |

| Sodium Dithionite (Na₂S₂O₄) | 4,4'-Dibromohydrazobenzene | –N=N– → –NH–NH– |

| Fe/CaCl₂ (Transfer Hydrogenation) | 4,4'-Dibromohydrazobenzene | –N=N– → –NH–NH– |

| Strong Reducing Agents (e.g., SnCl₂/HCl) | 4-Bromoaniline | –N=N– → 2 x –NH₂ |

The nitrogen atoms of the azo group can be oxidized to form an azoxybenzene (B3421426) (–N=N(O)–). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA). The reaction involves the oxidation of one of the nitrogen atoms in the azo linkage. nih.gov The synthesis of this compound can itself be achieved through the oxidation of 4-bromoaniline. bilpubgroup.combilpubgroup.com In a controlled oxidation process, aniline derivatives can be converted to azoxybenzenes. nih.gov For instance, the oxidation of anilines using hydrogen peroxide in the presence of a mild base like sodium fluoride (B91410) (NaF) has been shown to selectively yield azoxybenzenes. nih.gov Applying such conditions to this compound would be expected to yield 4,4'-dibromoazoxybenzene (B1580543).

C-H Functionalization Strategies

Direct C–H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules by converting C-H bonds directly into new C-C, C-N, or C-O bonds. organic-chemistry.orgnih.gov In the context of azobenzenes, the azo group can function as a directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond, typically at the ortho position. thieme-connect.com

This directed C-H activation involves the formation of a metallocycle intermediate where the catalyst coordinates to one of the nitrogen atoms of the azo group. This coordination brings the catalytic center into close proximity to the ortho C-H bonds of the phenyl ring, facilitating their cleavage and subsequent functionalization. This strategy allows for the introduction of substituents at positions that are often difficult to access through classical electrophilic substitution reactions. While a powerful tool for many azobenzene derivatives, the application of C-H functionalization must consider the electronic properties of the substrate and the specific catalytic system employed. nih.gov

Regioselective Introduction of Functional Groups (e.g., Acyloxyl and Aryl Groups)

The introduction of functional groups at specific positions on the azobenzene core is a key strategy for fine-tuning its electronic and optical properties. The azo group can act as a directing group in transition metal-catalyzed reactions, facilitating the regioselective functionalization of the ortho C-H bonds.

While direct studies on the regioselective acyloxylation and arylation of this compound are not extensively documented in publicly available research, the reactivity patterns of similar azobenzene derivatives provide valuable insights. For instance, palladium-catalyzed C-H activation is a well-established method for the ortho-functionalization of azobenzenes.

Ortho-Acyloxylation: The direct introduction of acyloxyl groups at the ortho positions of the azobenzene core can be achieved using palladium catalysis. In a general approach, a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant, can facilitate the C-O bond formation. Although specific examples with this compound are scarce, studies on other azobenzene derivatives demonstrate the feasibility of this transformation. The reaction typically proceeds via a cyclopalladated intermediate, where the azo group directs the palladium catalyst to the ortho C-H bond. Subsequent reaction with an acyloxylating agent leads to the desired product.

| Functionalization | Catalyst System (Typical) | Reagent | Position of Functionalization |

| Acyloxylation | Pd(OAc)₂ / Oxidant | Carboxylic Acid / Peroxide | Ortho to Azo Group |

| Arylation | Pd(OAc)₂ / Ligand | Arylboronic Acid | Ortho to Azo Group |

This table presents typical conditions for the functionalization of azobenzene derivatives, which can be extrapolated to this compound.

Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of this compound, the azo bridge serves as an effective directing group, guiding the palladium catalyst to the ortho C-H bonds of the phenyl rings.

This directed C-H activation enables the introduction of various functional groups, including but not limited to, alkyl, aryl, and heteroaryl moieties. The general mechanism involves the coordination of the palladium catalyst to the nitrogen atoms of the azo group, followed by the formation of a five-membered cyclopalladated intermediate. This intermediate is then poised to react with a suitable coupling partner, leading to the formation of a new C-C or C-heteroatom bond and regeneration of the active palladium catalyst.

While specific research detailing the full scope of palladium-catalyzed C-H activation on this compound is limited, the principles established for other azobenzene derivatives are directly applicable. The presence of the bromo-substituents at the para-positions can influence the electronic properties of the aromatic rings and, consequently, the reactivity of the ortho C-H bonds.

Chemical Transformations for Advanced Precursors

The bromine atoms in this compound serve as versatile handles for a variety of chemical transformations, allowing for its conversion into advanced precursors for functional materials such as liquid crystals and polymers. These transformations typically involve cross-coupling reactions where the C-Br bond is selectively activated.

Synthesis of Liquid Crystal Precursors: Azobenzene-containing liquid crystals are of great interest due to their photo-responsive properties, which allow for the light-induced control of their mesophases. This compound can be a key starting material for the synthesis of such materials. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, the bromine atoms can be replaced with various mesogenic units. For example, coupling with boronic acids containing long alkyl chains or other liquid crystal-forming motifs can lead to the synthesis of rod-like molecules that exhibit liquid crystalline behavior.

Synthesis of Polymer Precursors: this compound can also be utilized as a monomer or a precursor for the synthesis of photo-responsive polymers. The dibromo-functionality allows for its incorporation into polymer backbones via polycondensation or cross-coupling polymerization reactions. For instance, polymerization with a diboronic acid ester under Suzuki polycondensation conditions can yield a fully aromatic, conjugated polymer containing azobenzene units. These polymers can exhibit interesting photo-mechanical or photo-optical properties, making them suitable for applications in actuators, optical data storage, and smart coatings.

| Transformation | Reaction Type | Reactant | Resulting Precursor | Potential Application |

| Mesogen Installation | Suzuki Coupling | Mesogenic Boronic Acid | Azobenzene Liquid Crystal | Photo-switchable displays, smart windows |

| Polymer Backbone Integration | Sonogashira Coupling | Diethynyl Compound | Azobenzene-containing Conjugated Polymer | Photo-responsive actuators, sensors |

| Polymer Backbone Integration | Suzuki Polycondensation | Diboronic Acid Ester | Azobenzene-containing Conjugated Polymer | Non-linear optical materials |

This table illustrates potential chemical transformations of this compound to generate precursors for advanced materials.

Applications in Advanced Materials Science

Polymer and Composite Materials

The incorporation of the rigid, photo-active azobenzene (B91143) unit into polymer chains allows for the creation of materials with tailored thermal, mechanical, and optical properties. 4,4'-Dibromoazobenzene is a key precursor in the synthesis of monomers used to produce these specialized polymers.

Monomer for High-Performance Polyimides and Polyazobenzenes

While this compound is not directly used as a monomer in polymerization, it is a versatile precursor for synthesizing monomers suitable for high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. vt.edunasa.gov The synthesis of aromatic polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. vt.edu

To be used in polyimide synthesis, the bromo-functional groups of this compound can be chemically converted into reactive groups, such as amines, to form an azobenzene-containing diamine. This functionalized monomer can then be polymerized with various aromatic dianhydrides to introduce the azobenzene moiety into the polymer backbone.

The inclusion of the rigid azobenzene structure into the polyimide chain contributes significantly to the polymer's thermal properties. Aromatic polyimides containing azobenzene groups have been shown to possess high glass transition temperatures (Tg) and excellent thermal stability. researchgate.netmorressier.comresearchgate.net For example, studies on different polyimides containing azobenzene units report glass transition temperatures in the range of 185–230 °C and decomposition temperatures above 300 °C. researchgate.netresearchgate.net

| Polymer Series | Connecting Group | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Polyimides 'a, b, c' | C=O | 185-230 °C | > 300 °C |

| Polyimides 'd, e, f' | C(CF3)2 | 185-230 °C | > 300 °C |

| Azo-Polyimides | Amide/Imide | > 200 °C | > 400 °C |

This table presents representative data for polyimides containing azobenzene units, demonstrating the high thermal stability imparted by the incorporated azo-structure. researchgate.netmorressier.comresearchgate.net

Functional Additive for Enhanced Mechanical Properties and Thermal Stability

The term "functional additive" typically refers to a compound blended with a polymer to modify its properties. However, in the case of azobenzene derivatives like this compound, the enhancement of properties is most effectively achieved through covalent incorporation into the polymer structure rather than as a simple additive. The rigid aromatic nature of the azobenzene unit, when integrated into the main chain or as a side chain of a polymer, inherently contributes to the material's thermal stability. researchgate.netnih.gov This structural reinforcement restricts the thermal motion of polymer chains, leading to higher glass transition temperatures and improved heat resistance.

Incorporation into Polymer Matrices for Improved Tensile Strength and Heat Resistance

The integration of azobenzene structures into polymer backbones is a proven strategy for enhancing thermomechanical properties. The rigid and planar nature of the azobenzene group increases the stiffness of the polymer chain, which can lead to improvements in tensile strength and modulus. researchgate.nettitech.ac.jp

Research on polyimides containing azobenzene moieties demonstrates their high thermal stability, with decomposition temperatures often exceeding 400 °C. morressier.com This exceptional heat resistance makes them suitable for applications in demanding environments, such as in the aerospace and microelectronics industries. titech.ac.jpcore.ac.uk Furthermore, these polymers can be processed into flexible films that maintain good mechanical properties. researchgate.nettitech.ac.jp The strong intermolecular interactions and chain packing enabled by the aromatic structure contribute to both the material's strength and its ability to withstand high temperatures.

Photoresponsive Polymers and Block Copolymers

The most significant application of azobenzene-containing compounds, including this compound, is in the creation of photoresponsive polymers. rsc.orgmdpi.com The azobenzene molecule can exist in two isomeric forms: a stable trans state and a metastable cis state. bilpubgroup.com The reversible transformation between these two isomers can be controlled by light. researchgate.netbilpubgroup.com

This photoisomerization process is characterized by distinct changes in the UV-visible absorption spectrum. For this compound, the trans isomer has a strong absorption peak around 343 nm, while the cis isomer has an absorption peak at approximately 435 nm. researchgate.netbilpubgroup.com Irradiation with UV light (e.g., 365 nm) induces a trans-to-cis isomerization, while exposure to visible light or heat can reverse the process. bilpubgroup.com

| Isomer | Absorption Peak (λmax) | Trigger for Conversion |

| trans-4,4'-Dibromoazobenzene | ~343 nm | UV Light (~365 nm) |

| cis-4,4'-Dibromoazobenzene | ~435 nm | Visible Light / Heat |

This table summarizes the photoisomerization properties of the this compound chromophore. researchgate.netbilpubgroup.com

When azobenzene units are incorporated into a polymer, this molecular-level switching can be harnessed to induce macroscopic changes in the material's properties and shape. rsc.orgresearchgate.net This has led to the development of advanced materials such as:

Photo-actuators: Materials that can bend, contract, or expand in response to light. mdpi.com

Optical Data Storage: The two distinct states of the azobenzene molecule can be used to represent binary data, allowing for rewritable optical storage. inoe.ro

Surface Relief Gratings: Laser light can be used to create microscopic patterns on the surface of azopolymer films. rsc.org

Photo-controlled Self-Assembly: In block copolymers, light can be used to alter the morphology and assembly of nanostructures. mdpi.comnih.gov

Nanostructured Materials Synthesis

The modular nature of nanostructured materials like metal-organic frameworks allows for the precise tuning of properties through the careful selection of building blocks.

Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govnih.gov The choice of the organic linker is critical as it defines the pore size, structure, and functionality of the MOF.

This compound can serve as an excellent precursor for synthesizing organic linkers for photoresponsive MOFs. The bromo groups can be converted into coordinating groups, such as carboxylic acids, through established organic reactions. The resulting molecule, azobenzene-4,4'-dicarboxylic acid, is a widely used linker for building MOFs. nih.gov

By incorporating these azobenzene-based linkers into the MOF structure, researchers can create materials that respond to light. The photoisomerization of the azobenzene units within the rigid framework can lead to changes in the MOF's properties, such as its gas adsorption capacity or pore dimensions. This opens up possibilities for creating smart materials for applications in gas storage and separation, chemical sensing, and controlled drug release. nih.govrsc.org

Fabrication of Porous Materials for Gas Storage and Separation Technologies

The incorporation of photoswitchable molecules like azobenzene derivatives into porous materials, such as Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), is an area of active research for creating "smart" materials capable of gas storage and separation. The principle relies on the reversible trans-cis isomerization of the azobenzene unit upon light irradiation, which can modulate the porosity and surface properties of the material, thereby controlling the uptake and release of gases like CO₂, H₂, and CH₄.

While the concept of using azobenzene-containing polymers for these applications is established, specific research detailing the use of this compound as a direct building block or linker in the fabrication of these porous materials for gas storage and separation is not extensively documented in the available literature. General studies on photoresponsive porous materials often focus on azobenzene moieties appended as pendants to the framework's linkers. This approach has been shown to preserve the photoresponsive behavior, allowing for the modulation of gas uptake. For instance, the isomerization to the non-planar cis-isomer can shield gas adsorption sites or partially block smaller pores, leading to a decrease in gas uptake, which can be reversed by thermal or light-induced back-isomerization to the trans state.

Organic Electronics and Photonics

The unique photochromic properties of this compound, characterized by its ability to switch between two distinct isomers under light irradiation, make it a compound of interest for applications in organic electronics and photonics.

Organic Photovoltaics (OPVs) as Light-Absorbing Components

Organic photovoltaics (OPVs) rely on organic materials to absorb light and convert it into electrical energy. While there is broad research into various organic molecules as light-absorbing components, there is no specific information available in the searched literature detailing the application of this compound for this purpose. The development of light-absorbing materials for OPVs typically focuses on molecules with broad and strong absorption in the visible and near-infrared regions of the solar spectrum, and efficient charge generation and transport properties.

Optoelectronic Switches and Devices

The application of this compound in optoelectronic switches and devices is predicated on its robust photoisomerization capability. Like other azobenzene derivatives, it can be reversibly switched between its thermally stable trans isomer and a metastable cis isomer using light of specific wavelengths. nih.gov This reversible transformation induces significant changes in molecular geometry, dipole moment, and absorption spectrum, which can be harnessed to control optical or electronic signals at the molecular level. nist.gov

Upon irradiation with ultraviolet (UV) light, typically around 365 nm, this compound undergoes a trans-to-cis isomerization. researchgate.net This process is accompanied by a noticeable change in its absorption spectrum; the strong π-π* absorption band of the trans isomer (around 343 nm) decreases, while a new n-π* band corresponding to the cis isomer appears at a longer wavelength (around 435 nm). researchgate.netscialert.net The reverse cis-to-trans isomerization can be triggered by irradiation with visible light or by thermal relaxation. nih.govresearchgate.net

These photo-induced changes form the basis for its potential use in various optoelectronic devices:

Optical Switches: The change in absorbance at specific wavelengths allows for the modulation of light transmission, enabling the creation of all-optical switches.

Molecular-Scale Devices: At the single-molecule level, the significant change in shape between the elongated trans form and the bent cis form can be used to perform mechanical work or to switch the conductance of a molecular junction. researchgate.net

The study of the photoisomerization kinetics of this compound has shown that with extended UV irradiation time, the concentration of the cis isomer increases, as evidenced by the corresponding changes in the UV-vis absorption spectrum. researchgate.net

| Property | trans-4,4'-Dibromoazobenzene | cis-4,4'-Dibromoazobenzene |

| Absorption Maximum (π-π) | ~343 nm | - |

| Absorption Maximum (n-π) | - | ~435 nm |

| Trigger for trans to cis | UV light (~365 nm) | - |

| Trigger for cis to trans | Visible light / Heat | - |

Liquid Crystal Systems

Azobenzene-containing molecules are a significant class of compounds in the field of liquid crystals due to their rigid, rod-like structure and their photo-responsive nature, which allows for the modulation of mesophase properties with light.

Investigation of Mesophase Behavior

While the azobenzene core is a common component in liquid crystalline molecules, this compound itself is a crystalline solid at room temperature and is not reported to exhibit liquid crystalline (mesophase) behavior on its own. The introduction of flexible terminal groups, such as alkyl or alkoxy chains, to the rigid azobenzene core is typically required to induce the formation of mesophases (e.g., nematic or smectic phases).

Research in this area has focused on derivatives of this compound rather than the compound itself. For instance, studies on 4-bromo-4'-hydroxyazobenzene alkyloates, which are esters derived from a related structure, have shown the presence of smectic A mesophases. Similarly, other bromine-terminated azobenzene compounds, when appropriately substituted with other functional groups, have been synthesized and their liquid crystalline properties investigated. These studies demonstrate that while the bromo-substituted azobenzene unit can be a constituent of liquid crystals, it does not typically form mesophases without further molecular modification. Therefore, there is no specific mesophase behavior to report for the compound this compound itself based on the available scientific literature.

Sensing and Actuation Systems

Fluorescent Chemosensors (e.g., for Picric Acid Detection)

The incorporation of this compound into fluorescent polymers has led to the development of sensitive and selective chemosensors for the detection of hazardous materials, such as the explosive picric acid. nih.gov One notable example involves the synthesis of triptycene-based azobenzene-functionalized polymers (TBAFPs) through a Sonogashira cross-coupling polycondensation reaction between 2,6-diethynyltriptycene and para-dibromoazobenzene (this compound). nih.gov

These polymers exhibit fluorescence that can be modulated by the trans-cis isomerization of the azobenzene unit. nih.gov Research has demonstrated that the fluorescence emission intensity of these polymers is significantly quenched upon interaction with picric acid. nih.gov This quenching effect forms the basis of the sensing mechanism, allowing for the detection of picric acid at nanomolar concentrations. nih.gov The interaction between the polymer and picric acid is strong, with binding constants in the order of 105 M-1. nih.gov

The sensing mechanism is attributed to the interaction of the electron-deficient picric acid with the electron-rich polymer, leading to fluorescence quenching. The inherent fluorescence of the polymer is "turned off" in the presence of the analyte. This high sensitivity and selectivity make these materials promising for applications in environmental monitoring and security.

Table 1: Performance of a Triptycene-Based Azobenzene-Functionalized Polymer (TBAFP) as a Picric Acid Sensor

| Parameter | Value | Reference |

| Analyte | Picric Acid (PA) | nih.gov |

| Sensing Mechanism | Fluorescence Quenching | nih.gov |

| Binding Constant | 105 M-1 | nih.gov |

| Detection Limit | Nanomolar concentrations | nih.gov |

Multistimulus-Responsive Polymeric Systems

The azobenzene unit in this compound serves as a versatile photo-switch that can be integrated into polymeric architectures to create materials that respond to multiple external stimuli. These multistimulus-responsive systems can change their physical or chemical properties in a controlled manner when subjected to triggers such as light, temperature, pH, or the introduction of specific chemical species. mdpi.comrsc.org

While specific examples detailing the use of this compound in multistimulus-responsive systems are an emerging area of research, the fundamental principles are well-established with other azobenzene derivatives. mdpi.comrsc.org For instance, amphiphilic diblock copolymers containing azobenzene units can exhibit both photo- and thermo-responsive behavior. mdpi.comnih.gov In such systems, the trans-cis photoisomerization of the azobenzene moiety can alter the polymer's hydrophobicity, leading to changes in self-assembly, such as the formation or disruption of micelles. mdpi.com

When combined with a thermo-responsive polymer segment, such as poly(N-isopropylacrylamide), the resulting block copolymer can exhibit a lower critical solution temperature (LCST) that is tunable by light. mdpi.comnih.gov Irradiation with UV light can trigger the trans-to-cis isomerization, making the polymer more hydrophilic and thereby increasing its LCST. This dual-responsive behavior is highly desirable for applications in areas like controlled drug delivery, where the release of a therapeutic agent can be precisely controlled by a combination of light and temperature changes.

The bifunctionality of this compound, with its two bromine atoms, allows for its incorporation into polymer backbones or as a crosslinker. This enables the design of a wide array of polymer architectures, including linear polymers, block copolymers, and crosslinked networks, each with the potential for unique multistimulus-responsive properties.

Table 2: Potential Stimuli and Responses in this compound-Containing Polymeric Systems

| Stimulus | Potential Response | Underlying Mechanism |

| UV/Visible Light | Change in shape, solubility, or optical properties | Trans-cis isomerization of the azobenzene unit |

| Temperature | Change in solubility or phase transition (e.g., LCST) | Alteration of polymer-solvent interactions |

| pH | Swelling or collapse of hydrogels | Protonation or deprotonation of functional groups |

| Chemical Species | Change in fluorescence or color | Host-guest interactions or specific chemical reactions |

Supramolecular Chemistry and Self Assembly of 4,4 Dibromoazobenzene

Surface-Induced Self-Assembly

The spontaneous organization of molecules into ordered structures on a solid substrate is a cornerstone of bottom-up nanotechnology. 4,4'-Dibromoazobenzene has been shown to undergo surface-induced self-assembly, forming complex, well-defined patterns, particularly on metallic surfaces.

On a gold (Au(111)) surface, this compound molecules, initially in their more stable trans-isomer configuration, organize themselves into two distinct types of well-ordered, two-dimensional structures. mdpi.comresearchgate.net Scanning Tunneling Microscopy (STM) studies reveal that these assemblies form with observable grain boundaries that represent different molecular orientations. mdpi.com The interaction between the this compound molecules and the gold substrate is considered weak, as evidenced by the observation of the intact herringbone reconstruction of the Au(111) surface beneath the molecular layer. mdpi.com This weak molecule-substrate interaction allows intermolecular forces to dominate the assembly process at high surface coverages. mdpi.comresearchgate.net

The characteristics of the self-assembled structures are influenced by the deposition conditions. The molecules are typically deposited onto the Au(111) surface via thermal evaporation in a high-vacuum environment. mdpi.com

| Parameter | Value | Source(s) |

| Substrate | Au(111) | mdpi.com |

| Deposition Method | Thermal Evaporation | mdpi.com |

| Initial Isomer | trans | mdpi.comresearchgate.net |

| Observed Structures | Two types of well-ordered configurations | mdpi.comresearchgate.net |

| Molecule-Substrate Interaction | Weak | mdpi.com |

The formation of ordered supramolecular structures of this compound is directed by a combination of non-covalent interactions. researchgate.net Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, plays a significant role. nih.gov In this case, Br···Br and Br···H interactions are potential directing forces. researchgate.net The bromine atoms, being highly electronegative, contribute to the specific orientation and packing of the molecules on the surface. researchgate.net

Halogen bonds are notably directional, a feature that makes them a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govmdpi.com Their strength can be tuned and is dependent on the polarizability of the halogen atom, increasing in the order F ≪ Cl < Br < I. mdpi.com In addition to halogen bonds, weaker interactions such as hydrogen bonds (H-H) and potential N-H-like bonding on the surface also contribute to the stability and arrangement of the molecular assembly. researchgate.net At high molecular coverage, these intermolecular forces become the dominant factor in the organization of the molecules, overriding the weaker molecule-substrate interactions. researchgate.net

Electron-Induced Switching in Two-Dimensional Assemblies

Beyond photo-stimulation, the isomerization of azobenzene (B91143) derivatives can also be triggered by electrons. rsc.orgnih.gov This has been demonstrated for azobenzene molecules on metallic surfaces using an STM tip. nih.govaps.org The switching is an electron-impact process, where tunneling electrons with sufficient energy can induce a conformational change from the trans to the cis state, and vice-versa. rsc.orgnih.gov

For instance, in studies of 4-anilino-4′-nitroazobenzene, a related derivative, reversible isomerization between a trans configuration and a slightly bent cis** configuration was induced by electrons tunneling through a specific molecular orbital (the LUMO+1 state). rsc.org This demonstrates that individual molecules anchored within a supramolecular assembly can function as electron-induced switches. rsc.org This principle is applicable to this compound, suggesting its potential use in molecular electronics where switching can be controlled at the nanoscale with high spatial precision. aps.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4,4'-Dibromoazobenzene. bohrium.comnih.gov These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding its chemical reactivity and electronic transitions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation. irjweb.comnih.gov For azobenzene (B91143) derivatives, this gap is directly related to the wavelength of light needed to induce photoisomerization. beilstein-journals.org The introduction of substituents, such as the bromine atoms in this compound, significantly influences the energies of these orbitals. sciencepublishinggroup.com Bromine is an electronegative, electron-withdrawing group, which generally leads to a stabilization of both the HOMO and LUMO orbitals. This can result in a narrowing of the HOMO-LUMO gap compared to unsubstituted azobenzene, causing a bathochromic (red) shift in the absorption spectrum. beilstein-journals.orgsciencepublishinggroup.com

DFT calculations can precisely quantify these effects. The B3LYP functional combined with a basis set like 6-31++G(d,p) is commonly employed to optimize the molecular geometry and calculate electronic properties for both the trans and cis isomers. bohrium.comnih.gov Such calculations reveal that the planar trans isomer is thermodynamically more stable than the non-planar cis isomer. bohrium.com The calculated HOMO and LUMO energy values allow for the prediction of various molecular properties.

Table 1: Illustrative Quantum Chemical Properties of Azobenzene Derivatives

Note: The values in the table are illustrative and representative of trends observed in computational studies of substituted azobenzenes. Actual calculated values can vary with the level of theory and basis set used.

Molecular Dynamics Simulations of Isomerization

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including the complex process of photoisomerization. nih.govrsc.org For this compound, MD simulations can model the structural changes that occur when the molecule absorbs light and transitions between its trans and cis states. This process is fundamental to its function as a molecular switch. nih.gov

The photoisomerization of azobenzene derivatives can proceed through two primary mechanisms: rotation around the N=N double bond or an inversion (in-plane) mechanism at one of the nitrogen atoms. nih.gov Computational studies have shown that the operative mechanism can be influenced by the nature of the substituents on the phenyl rings and the surrounding environment. nih.govpageplace.de MD simulations, particularly those that incorporate quantum mechanical calculations for the electronically excited state (QM/MM or ab initio MD), can map the potential energy surfaces of the ground and excited states to trace the most likely isomerization pathway. nih.govnih.gov

These simulations can reveal key aspects of the isomerization dynamics:

Timescale: The simulations can predict the timescale over which the trans-to-cis and cis-to-trans isomerization occurs, which is typically in the picosecond range for the light-induced process.

Conformational Changes: MD trajectories provide a visual and quantitative description of the changes in bond lengths, bond angles, and dihedral angles, most notably the CNNC dihedral angle, which is the primary reaction coordinate for the rotational mechanism. nih.gov

Solvent and Environmental Effects: By including solvent molecules or a surface in the simulation box, it is possible to model how the environment affects the isomerization dynamics. For instance, a constrained environment, such as within a self-assembled monolayer, might favor one isomerization pathway over another or alter the quantum yield of the process. nih.gov

For this compound, the bulky bromine atoms can introduce steric hindrance that may influence the rotational barrier and the relative stability of transition states, potentially altering the isomerization kinetics compared to unsubstituted azobenzene.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a valuable complement to experimental measurements. nih.gov For this compound, these predictions can help in interpreting experimental spectra and understanding the relationship between the molecule's structure and its optical properties.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules like azobenzene. researchgate.net This method computes the energies of vertical electronic transitions from the ground state to various excited states. The results include the excitation energy (which corresponds to the absorption wavelength) and the oscillator strength (which relates to the intensity of the absorption band). researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of the two characteristic absorption bands:

The intense π→π* transition, typically found in the ultraviolet region.

The weaker n→π* transition, located at longer wavelengths, often in the visible region.